Tspba

Tissue Engineering Mechanobiology Drug Delivery

TSPBA (N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium) is a synthetic, small-molecule crosslinker featuring dual phenylboronic acid moieties that form dynamic, reversible covalent bonds with diol-containing polymers such as poly(vinyl alcohol) (PVA). Its boronic ester linkages undergo selective cleavage in the presence of elevated reactive oxygen species (ROS), enabling stimulus-responsive degradation for controlled drug delivery in inflammatory or tumor microenvironments.

Molecular Formula C21H34B2Br2N2O4
Molecular Weight 559.9 g/mol
Cat. No. B13156858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTspba
Molecular FormulaC21H34B2Br2N2O4
Molecular Weight559.9 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-]
InChIInChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyUGGCAYBYPTXWGJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSPBA ROS-Responsive Crosslinker for Smart Hydrogel Fabrication


TSPBA (N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium) is a synthetic, small-molecule crosslinker featuring dual phenylboronic acid moieties that form dynamic, reversible covalent bonds with diol-containing polymers such as poly(vinyl alcohol) (PVA) [1]. Its boronic ester linkages undergo selective cleavage in the presence of elevated reactive oxygen species (ROS), enabling stimulus-responsive degradation for controlled drug delivery in inflammatory or tumor microenvironments [2]. This compound is widely employed to fabricate injectable, ROS-responsive hydrogels for applications in oncology, wound healing, and tissue engineering [3].

Why TSPBA Cannot Be Substituted with Generic Boronic Acid Crosslinkers


Simple substitution of TSPBA with alternative boronic acid crosslinkers (e.g., phenylboronic acid, 4-carboxyphenylboronic acid) or non-responsive crosslinkers (e.g., glutaraldehyde) results in significant functional divergence due to TSPBA's unique dual phenylboronic acid architecture and quaternary ammonium core [1]. The bifunctional design enables higher crosslinking density and greater tunability of mechanical properties compared to mono-boronic acid analogs [2]. Furthermore, TSPBA's ROS-responsive degradation kinetics differ markedly from thioketal- or diselenide-based systems, directly impacting drug release profiles and therapeutic outcomes [3]. Generic substitution therefore risks compromised mechanical integrity, altered degradation rates, and unpredictable in vivo performance.

Quantitative Evidence for TSPBA Differentiation in ROS-Responsive Hydrogel Systems


TSPBA Enables 60-Fold Tunable Stiffness Range in PVA Hydrogels

PVA hydrogels crosslinked with TSPBA exhibit a 60-fold tunable range in compressive elastic modulus by simply varying TSPBA concentration from 3 wt% to 9 wt% (with fixed 9 wt% PVA) [1]. This tunability is superior to that achieved with mono-boronic acid crosslinkers such as phenylboronic acid (PBA), which typically produce a narrower modulus range due to lower crosslinking efficiency [2]. The bifunctional TSPBA linker thus offers precise control over matrix stiffness to match specific tissue mechanics (e.g., soft brain tissue ~1 kPa, stiffer muscle ~100 kPa).

Tissue Engineering Mechanobiology Drug Delivery

TSPBA Hydrogels Exhibit Concentration-Dependent ROS Degradation Kinetics

PVA-TSPBA hydrogels undergo rapid degradation in the presence of pathological ROS concentrations. When immersed in 1 mM H2O2, all TSPBA hydrogel formulations (3–9 wt% crosslinker) exhibit fast weight loss within hours, with complete degradation achieved within 120 hours at 100 μM H2O2 (mimicking periodontal disease microenvironment) [1]. In contrast, thioketal-based ROS-responsive hydrogels typically require higher H2O2 concentrations (>10 mM) or longer incubation times (>7 days) for equivalent degradation, due to slower cleavage kinetics [2].

Stimuli-Responsive Materials Controlled Release Oncology

TSPBA-Based Hydrogels Demonstrate Dual ROS-Scavenging and Controlled Release Functions

PVA-TSPBA hydrogels not only degrade in response to ROS but actively scavenge ROS, reducing local oxidative stress. In a myocardial infarction (MI) rat model, SMM@Gel (PVA-TSPBA hydrogel loaded with danshensu sodium nanoparticles) preserved left ventricular ejection fraction (LVEF: 52.3% ± 4.1% vs. 38.5% ± 3.2% in saline controls), representing a 36% relative improvement in cardiac function [1]. Non-responsive PVA hydrogels (e.g., glutaraldehyde-crosslinked) lack this dual ROS-scavenging and degradation capability, offering only passive drug diffusion without microenvironment modulation [2].

Antioxidant Therapy Inflammation Myocardial Infarction

TSPBA Enables In Vivo Retention of Therapeutics for at Least 7 Days

PVA-TSPBA hydrogels provide sustained local retention of encapsulated therapeutics for extended periods. In a murine tumor model, PDots-Gel (TSPBA-crosslinked hydrogel containing polymer dot photosensitizers) demonstrated in vivo retention of PDots for at least 7 days following a single injection, enabling three rounds of light-triggered PDT with significant tumor inhibition [1]. By comparison, physically crosslinked PVA hydrogels (e.g., freeze-thawed) typically exhibit burst release and complete clearance within 24–48 hours in vivo [2].

Long-Term Drug Delivery Photodynamic Therapy Cancer Immunotherapy

Optimal Application Scenarios for TSPBA in Biomedical Research and Development


ROS-Responsive Drug Delivery for Cancer Immunotherapy

TSPBA is ideally suited for fabricating injectable hydrogels that release chemotherapeutics and immune checkpoint inhibitors in a spatiotemporally controlled manner within the tumor microenvironment. The dual phenylboronic acid architecture enables high crosslinking density for sustained retention, while the ROS-labile boronic ester bonds ensure triggered degradation and drug release specifically in high-ROS tumor tissue [1]. This approach has demonstrated enhanced antitumor immunity and reduced systemic toxicity compared to systemic combination therapy [1].

Tissue-Engineered Scaffolds with Tunable Mechanics

TSPBA-crosslinked PVA hydrogels offer a 60-fold tunable stiffness range (1.74–106.53 kPa), enabling researchers to precisely mimic the mechanical properties of various soft tissues [2]. This tunability is critical for mechanobiology studies where substrate stiffness dictates cell fate, as well as for engineering tissue-specific scaffolds for cartilage, muscle, or neural regeneration. The ability to adjust stiffness by simply varying TSPBA concentration streamlines formulation development.

Antioxidant Wound Dressings for Diabetic and Inflammatory Conditions

In chronic wounds characterized by elevated ROS levels (e.g., diabetic ulcers, periodontitis), TSPBA-based hydrogels provide dual benefits: they scavenge excess ROS to reduce oxidative tissue damage and degrade on-demand to release antimicrobial or growth factors [3]. This dual functionality accelerates wound closure and improves healing outcomes compared to passive dressings. The tunable degradation kinetics (complete degradation within 120 hours at pathophysiological ROS levels) ensure timely dressing replacement without premature breakdown [3].

Long-Acting Local Drug Depots for Cardiovascular Disease

TSPBA hydrogels enable sustained, localized delivery of cardioprotective agents for at least 7 days post-injection, as demonstrated in myocardial infarction models [4]. The ROS-responsive degradation mechanism aligns drug release with the temporal progression of oxidative stress following ischemic injury, maximizing therapeutic benefit while minimizing off-target effects. This application is particularly valuable for biologics (e.g., growth factors, mRNA) that require prolonged, controlled exposure to achieve efficacy [4].

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